molecular formula C16H23NO3 B5184974 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine

1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine

Katalognummer B5184974
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: PUNOBYRXYOFLIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine, also known as DMMDA-2, is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of the phenethylamine family and has been found to exhibit hallucinogenic properties. The compound was first synthesized in the 1970s and has since been studied extensively for its potential applications in scientific research.

Wirkmechanismus

1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine is believed to exert its effects by binding to serotonin receptors in the brain. Specifically, it has been found to bind to the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition. By binding to this receptor, 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine is thought to alter the activity of certain neurotransmitters in the brain, leading to its hallucinogenic effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine has been found to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, body temperature, and respiration. It has also been found to alter the activity of certain brain regions involved in the regulation of mood, perception, and cognition.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine in scientific research is its ability to produce hallucinogenic effects similar to other psychoactive substances such as LSD and psilocybin. This makes it a useful tool for studying the mechanisms underlying these effects. However, one limitation of using 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine is its potential for abuse and its illegal status in many countries. This limits its availability for research purposes and makes it difficult to conduct studies in human subjects.

Zukünftige Richtungen

There are several future directions for research on 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of new analogs of 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine with improved pharmacological properties and reduced potential for abuse. Additionally, further studies are needed to fully understand the mechanisms underlying the hallucinogenic effects of 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine and its potential for use as a research tool in the field of neuroscience.

Synthesemethoden

The synthesis of 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine involves the reaction of 3,4-dimethoxybenzaldehyde with 2,6-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine as a white crystalline solid with a melting point of 94-96°C.

Wissenschaftliche Forschungsanwendungen

1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological systems of the body. It has been found to exhibit hallucinogenic properties similar to other psychoactive substances such as LSD and psilocybin. 1-(3,4-dimethoxybenzoyl)-2,6-dimethylpiperidine has been used in animal studies to investigate its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.

Eigenschaften

IUPAC Name

(3,4-dimethoxyphenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11-6-5-7-12(2)17(11)16(18)13-8-9-14(19-3)15(10-13)20-4/h8-12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNOBYRXYOFLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.